4'-Hydroxypiptocarphin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

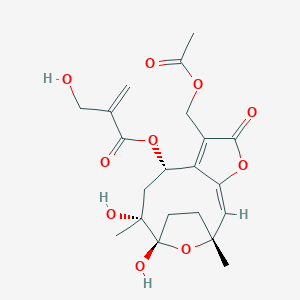

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-11(9-22)17(24)29-15-8-20(4,26)21(27)6-5-19(3,31-21)7-14-16(15)13(18(25)30-14)10-28-12(2)23/h7,15,22,26-27H,1,5-6,8-10H2,2-4H3/b14-7+/t15-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTVMYGKXHKCB-YWZRXWCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Structure of 4'-Hydroxypiptocarphin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This technical guide aims to provide an in-depth overview of the structure of this compound. However, despite extensive searches of scientific literature and chemical databases, a definitive, publicly available elucidated structure, including its specific stereochemistry, remains elusive. This document summarizes the currently available information and outlines the general characteristics and potential biological significance of this compound class.

Chemical and Physical Properties

Based on available data from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that this information has not been independently verified through published, peer-reviewed research.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₁₀ | [1] |

| Molecular Weight | 438.429 g/mol | [1] |

Structural Elucidation: A Knowledge Gap

The precise chemical structure of this compound, which includes the arrangement of atoms and the stereochemical configuration, is not available in the public domain. The process of structure elucidation for a novel natural product typically involves a series of sophisticated analytical techniques.

General Experimental Protocol for Structure Elucidation of Sesquiterpene Lactones

The isolation and structural characterization of a novel sesquiterpene lactone like this compound would generally follow a protocol similar to the one outlined below. This is a generalized procedure and specific details would vary depending on the compound and the research laboratory.

-

Extraction and Isolation:

-

The plant material (e.g., from the Piptocarpha genus) is harvested, dried, and ground.

-

The powdered material undergoes solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents to isolate a crude extract.

-

The crude extract is then subjected to various chromatographic techniques, such as column chromatography (often on silica gel), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compound.

-

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound, allowing for the determination of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR spectroscopy reveals the number and types of carbon atoms.

-

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and assembling the carbon skeleton of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

-

-

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as conjugated double bonds, within the molecule.

-

-

Crystallography (Optional but Definitive):

-

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure, including the absolute stereochemistry.

-

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, sesquiterpene lactones as a class are known to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins.

Several key signaling pathways are known to be modulated by sesquiterpene lactones. It is plausible that this compound could interact with one or more of these pathways.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

Caption: Generalized signaling pathways potentially modulated by sesquiterpene lactones.

Conclusion

While the molecular formula and weight of this compound are documented by chemical suppliers, a comprehensive understanding of its chemical structure, particularly its stereochemistry, is currently lacking in publicly accessible scientific literature. The absence of this foundational data precludes a detailed analysis of its structure-activity relationships and specific biological functions. Further research, beginning with the isolation and complete structural elucidation of this compound, is necessary to unlock its potential for drug discovery and development. The general protocols and potential biological targets outlined in this guide provide a framework for such future investigations.

References

The Natural Provenance of 4'-Hydroxypiptocarphin A: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the natural sources, isolation, and characterization of the sesquiterpene lactone 4'-Hydroxypiptocarphin A. This guide details the available quantitative data, experimental methodologies, and relevant biological context to support further research and development efforts.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of the sources and properties of compounds like this compound is essential. This technical guide synthesizes the current knowledge on its primary natural source, methods for its extraction and purification, and an overview of its chemical characteristics.

Primary Natural Source

The principal natural source of this compound identified to date is the plant species Piptocarpha notata, a member of the Asteraceae family. This plant is primarily found in South America. The compound is one of several sesquiterpene lactones that have been isolated from this species, highlighting the rich phytochemical profile of the Piptocarpha genus.

Quantitative Data

The yield of this compound from Piptocarpha notata has been documented in scientific literature. The following table summarizes the quantitative data from the key study that first reported its isolation.

| Plant Material | Extraction Solvent | Yield of Crude Extract (% of dry weight) | Yield of this compound (% of crude extract) | Yield of this compound (% of dry weight) |

| Aerial parts of Piptocarpha notata | Dichloromethane (CH₂Cl₂) | Data not specified | 0.02% | Data not specified |

Note: The yield of the crude extract was not explicitly stated in the primary literature, preventing a direct calculation of the yield from the dry plant material. Researchers should anticipate that the yield of pure compound will be a small fraction of the initial biomass.

Experimental Protocols

The isolation and purification of this compound from Piptocarpha notata involves a multi-step process. The following protocols are based on the methodologies described in the foundational research.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Piptocarpha notata are collected.

-

Drying: The plant material is air-dried at room temperature to a constant weight.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Dichloromethane (CH₂Cl₂) is used as the primary extraction solvent.

-

Procedure:

-

The powdered plant material is macerated with CH₂Cl₂ at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

The mixture is then filtered to separate the solvent extract from the plant residue.

-

The extraction process is typically repeated multiple times (e.g., 3 times) with fresh solvent to ensure exhaustive extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.

-

Chromatographic Purification

-

Initial Fractionation (Column Chromatography):

-

The crude CH₂Cl₂ extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesquiterpene lactones.

-

-

Fine Purification (Preparative TLC or HPLC):

-

Fractions enriched with this compound are further purified using preparative Thin Layer Chromatography (pTLC) on silica gel plates, typically with a solvent system such as hexane-ethyl acetate.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) on a silica gel or a reversed-phase column can be used for final purification to yield the pure compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O).

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Piptocarpha notata.

Putative Biosynthetic Relationship

While the specific biosynthetic pathway of this compound has not been elucidated, it is understood to be a germacranolide-type sesquiterpene lactone. The general pathway involves the cyclization of farnesyl pyrophosphate. The diagram below illustrates the logical relationship in the early stages of sesquiterpenoid biosynthesis.

Unveiling 4'-Hydroxypiptocarphin A: A Technical Guide on its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and preliminary characterization of this compound, with a focus on presenting structured data and detailed experimental methodologies for the scientific community.

Discovery and Origin

This compound, along with three other related germacranolide-type sesquiterpene lactones, was first isolated from the leaves of Piptocarpha axillaris (Less.) Baker, a plant species belonging to the Asteraceae family. The discovery was the result of a phytochemical investigation aimed at identifying novel bioactive constituents from this plant. The isolation and structure elucidation of these compounds were detailed in a seminal study that laid the groundwork for future research into their biological potential.

The plant material, Piptocarpha axillaris, was collected in Brazil, highlighting the rich biodiversity of this region as a source of novel chemical entities for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C21H26O10 |

| Molecular Weight | 438.429 g/mol |

| CAS Number | 103994-39-4 |

| Type of Compound | Germacranolide-type Sesquiterpene Lactone |

Experimental Protocols

Plant Material and Extraction

The initial step in the discovery of this compound involved the collection and processing of the plant material.

Plant Material: Leaves of Piptocarpha axillaris (Less.) Baker were collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.

Extraction Workflow:

Caption: Workflow for the extraction of secondary metabolites from Piptocarpha axillaris.

Isolation and Purification

The crude extract underwent a series of chromatographic separations to isolate the individual compounds.

Isolation Protocol:

-

Solvent Partitioning: The crude ethanolic extract was subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol) to yield fractions with different chemical profiles.

-

Column Chromatography: The fraction containing the compounds of interest (typically the more polar fractions for sesquiterpene lactones) was subjected to column chromatography over silica gel.

-

Gradient Elution: A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, was used to separate the components.

-

Further Purification: Fractions containing the desired compounds were further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation Workflow Diagram:

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Methods Used:

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the molecule and elucidate its stereochemistry.

-

Biological Activity

While the initial discovery paper focused primarily on the isolation and structure elucidation, sesquiterpene lactones as a class are well-documented for their cytotoxic and anti-inflammatory properties. Further research is required to fully characterize the biological activity profile of this compound. The presence of the α-methylene-γ-lactone moiety in its structure, a common feature in many bioactive sesquiterpene lactones, suggests that it may exhibit similar activities.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the known mechanisms of other cytotoxic sesquiterpene lactones, this compound could potentially modulate key signaling pathways involved in cell proliferation and apoptosis, such as the NF-κB pathway.

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

The discovery of this compound from Piptocarpha axillaris has introduced a new member to the vast family of sesquiterpene lactones. This technical guide has summarized the foundational knowledge regarding its origin and the experimental procedures utilized for its isolation and characterization.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other potential therapeutic activities of this compound in a battery of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to understand the key structural features responsible for its activity and to potentially develop more potent and selective analogs.

The information presented herein serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, providing a solid foundation for further investigation into this promising natural compound.

Unveiling 4'-Hydroxypiptocarphin A: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural compound 4'-Hydroxypiptocarphin A. While the specific Piptocarpha species that produces this sesquiterpene lactone has not been definitively identified in the currently available scientific literature, this document outlines the standard methodologies for the isolation, characterization, and biological evaluation of similar natural products. The protocols and pathways described herein are based on established techniques in phytochemistry and pharmacology and are intended to provide a foundational framework for future research into this compound.

Phytochemical Investigation of Piptocarpha Species

The genus Piptocarpha is known to be a rich source of bioactive secondary metabolites, including sesquiterpene lactones, triterpenes, flavonoids, and phenolic acids. The isolation and identification of novel compounds like this compound from a plant source is a critical first step in the drug discovery process.

General Workflow for Isolation and Characterization

The process of isolating and identifying a specific compound from a plant matrix is a multi-step process that requires careful execution. Below is a generalized workflow that is typically employed.

The Biosynthesis of Piptocarphin Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphins are a group of cytotoxic sesquiterpene lactones with a germacranolide skeleton, isolated from plants of the Piptocarpha genus, which belongs to the Vernonieae tribe of the Asteraceae family.[1][2] Their complex, highly oxygenated structures and significant biological activity make their biosynthetic pathway a subject of considerable interest for synthetic biology and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of piptocarphins, drawing on the established knowledge of sesquiterpene lactone biosynthesis in the Asteraceae family. Due to the limited specific research on Piptocarpha enzymes, this guide presents a putative pathway and outlines the experimental protocols that would be necessary to elucidate the precise enzymatic steps.

Introduction to Piptocarphins

Piptocarphins, such as Piptocarphin A and F, are sesquiterpenoids, a class of C15 terpenoids derived from three isoprene units.[3][4] Structurally, they are classified as germacranolide-type sesquiterpene lactones, characterized by a 10-membered carbocyclic ring and a fused α-methylene-γ-lactone moiety.[1] The tribe Vernonieae is well-known for producing such highly oxygenated sesquiterpene lactones.[1][2] The cytotoxic properties of piptocarphins underscore their potential as scaffolds for novel therapeutic agents.[5] Understanding their biosynthesis is crucial for enabling biotechnological production and the generation of novel analogues.

Proposed Biosynthetic Pathway of Piptocarphins

The biosynthesis of piptocarphins is proposed to follow the general pathway of sesquiterpene lactone formation in Asteraceae, originating from the mevalonate (MVA) pathway in the cytosol. The key stages are the formation of the farnesyl pyrophosphate (FPP) precursor, cyclization to the germacrene A skeleton, a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs), and subsequent tailoring reactions.

Formation of the Sesquiterpene Precursor

The biosynthesis begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate pathway. These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

Core Sesquiterpene Lactone Biosynthesis

The core of the pathway involves the cyclization of FPP and subsequent oxidative modifications to form the characteristic germacranolide structure.

Key Enzymatic Steps:

-

Germacrene A Synthase (GAS): This sesquiterpene synthase catalyzes the cyclization of the linear FPP into the bicyclic germacrene A, the foundational skeleton for many sesquiterpene lactones.

-

Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase, likely from the CYP71AV family, hydroxylates the isopropenyl side chain of germacrene A in a three-step oxidation to form germacrene A acid.

-

Costunolide Synthase (COS): Another CYP450, typically from the CYP71BL family, hydroxylates the C6 position of germacrene A acid, which is followed by spontaneous lactonization to form costunolide, the first sesquiterpene lactone intermediate.

-

Further Oxidations: To achieve the complex oxygenation patterns seen in piptocarphins (e.g., hydroxyl groups on the germacranolide ring), additional CYP450s are required. These enzymes would catalyze specific hydroxylations at various positions on the costunolide scaffold.

-

Tailoring Enzymes: The final steps in piptocarphin biosynthesis would involve various tailoring enzymes, such as acyltransferases, to add the characteristic ester side chains (e.g., acetate and methacrylate in Piptocarphin A).[3]

Quantitative Data

Currently, there is a lack of published quantitative data on the enzyme kinetics, precursor concentrations, and product yields specifically for the piptocarphin biosynthetic pathway. The following table presents hypothetical data that would be the target of future experimental investigation.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| Piptocarpha GAS | FPP | 5 - 20 | 0.1 - 1.0 | 0.5 - 5.0 | 7.0 - 8.0 | 25 - 35 |

| Piptocarpha GAO | Germacrene A, NADPH | 10 - 50 | 0.05 - 0.5 | 0.1 - 2.0 | 7.5 | 30 |

| Piptocarpha COS | Germacrene A acid, NADPH | 10 - 50 | 0.05 - 0.5 | 0.1 - 2.0 | 7.5 | 30 |

| Piptocarpha Acyltransferase | Piptocarphin Precursor, Acetyl-CoA | 20 - 100 | 0.1 - 2.0 | 0.2 - 10.0 | 7.0 - 8.5 | 30 - 40 |

Experimental Protocols

The elucidation of the piptocarphin biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments that would need to be performed.

Gene Discovery and Cloning

Objective: To identify and isolate candidate genes for the enzymes in the piptocarphin pathway from Piptocarpha species.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of a Piptocarpha species known to produce piptocarphins. Synthesize first-strand cDNA using a reverse transcriptase.

-

Transcriptome Sequencing: Perform deep sequencing of the cDNA library (RNA-Seq) to generate a comprehensive transcriptome.

-

Candidate Gene Identification: Search the transcriptome for sequences with high homology to known sesquiterpene synthases (e.g., germacrene A synthase) and cytochrome P450s from the CYP71 clan, which are known to be involved in sesquiterpenoid biosynthesis.

-

Gene Cloning: Design primers based on the identified candidate gene sequences and amplify the full-length open reading frames (ORFs) from the cDNA using PCR. Clone the amplified ORFs into a suitable cloning vector (e.g., pUC57).[6][7]

Heterologous Expression and Protein Purification

Objective: To produce functional recombinant enzymes for in vitro characterization.

Methodology:

-

Expression Vector Construction: Subclone the candidate gene ORFs from the cloning vector into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector for P450s).[6][8]

-

Heterologous Expression: Transform the expression constructs into a suitable host strain (E. coli BL21(DE3) for sesquiterpene synthases, or Saccharomyces cerevisiae for P450s). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

Methodology for Sesquiterpene Synthase:

-

Reaction Setup: In a glass vial, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl2 (a required cofactor), the purified enzyme, and the substrate FPP.[9]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Extract the sesquiterpene products from the aqueous reaction mixture using an organic solvent (e.g., hexane).

-

Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the specific sesquiterpene(s) produced.

Methodology for Cytochrome P450s:

-

Reaction Setup: Combine a buffered solution with the purified P450, a cytochrome P450 reductase (required for electron transfer), the sesquiterpene substrate (e.g., germacrene A), and NADPH.[10][11]

-

Incubation and Extraction: Follow the same incubation and extraction procedures as for the sesquiterpene synthase assay.

-

Product Analysis: Analyze the products by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify the oxidized sesquiterpenoids.

Regulation of Piptocarphin Biosynthesis

The biosynthesis of many sesquiterpene lactones in Asteraceae is regulated by the phytohormone jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA).[12][13] It is highly probable that piptocarphin biosynthesis is also under the control of the jasmonate signaling pathway.

Jasmonate Signaling Pathway

Environmental stresses, such as herbivory or pathogen attack, trigger the synthesis of jasmonic acid. JA is then converted to its biologically active form, JA-isoleucine (JA-Ile), which binds to the F-box protein COI1, a component of the SCFCOI1 ubiquitin ligase complex.[14][15] This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which can then activate the expression of genes encoding biosynthetic enzymes in the piptocarphin pathway.

Conclusion and Future Perspectives

The biosynthesis of piptocarphin sesquiterpenes is a complex process that likely involves a conserved pathway of sesquiterpene lactone formation, followed by a series of specific oxidative and tailoring reactions. While the precise enzymes from Piptocarpha species have yet to be characterized, this guide provides a robust framework for their discovery and functional analysis. The elucidation of this pathway will not only provide fundamental insights into the chemical diversity of the Asteraceae family but also pave the way for the metabolic engineering of piptocarphin production in microbial or plant-based systems. Such advancements would be of significant value to the pharmaceutical industry, enabling sustainable access to these promising cytotoxic compounds and their novel derivatives. Future research should focus on the transcriptomic analysis of Piptocarpha species to identify the key biosynthetic genes and their subsequent characterization through the experimental protocols outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Molluscicidal sesquiterpene lactones from species of the tribe Vernonieae (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piptocarphin A | C21H26O9 | CID 13970334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Piptocarphin f (C21H28O8) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cloning and Expression of Synthetic Plantaricin F Gene - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. A Multi-Layer-Controlled Strategy for Cloning and Expression of Toxin Genes in Escherichia coli | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. P450 Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Cytochrome P450 monooxygenases in whole-cell format: Application notes from a biotechnological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxypiptocarphin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics and a foundational understanding of its potential biological context. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also outlines general methodologies for the characterization and analysis of related sesquiterpene lactones, offering a framework for researchers working with this and similar compounds.

Introduction

Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. Their chemical structures, characterized by a 15-carbon skeleton and a lactone ring, are responsible for their broad spectrum of biological effects, including anti-inflammatory, and cytotoxic activities. This compound belongs to this significant class of compounds. This guide aims to consolidate the available chemical data for this compound and to provide standardized experimental approaches relevant to its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental values for properties such as melting point and specific solubility are not widely reported in the scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₁₀ | [1] |

| Molecular Weight | 438.429 g/mol | [1] |

| CAS Number | 103994-39-4 | [1][2] |

| Purity | 95% - 99% (commercially available) | [1] |

| Storage Temperature | -20°C |

2.1. Solubility

-

General Solubility Profile of Sesquiterpene Lactones:

-

Water: Generally low to very low solubility.

-

Polar Organic Solvents: Typically soluble in methanol, ethanol, acetone, and ethyl acetate. These solvents are commonly used for the extraction of sesquiterpene lactones from plant material.

-

Nonpolar Organic Solvents: Lower solubility is expected in nonpolar solvents like hexane.

-

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for this compound are not available in the searched public domain literature. The following sections outline the expected spectral characteristics based on the known structure of piptocarphin derivatives and general knowledge of sesquiterpene lactones, which can serve as a guide for researchers in the structural elucidation of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural determination of organic molecules.

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to olefinic protons, protons on carbon atoms bearing hydroxyl and ester groups, and methyl protons.

-

¹³C-NMR: The carbon NMR spectrum would reveal signals for carbonyl carbons of the lactone and ester groups, carbons of the double bonds, carbons attached to oxygen, and aliphatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands for its functional groups:

-

Hydroxyl group (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

Carbonyl group (C=O) of the γ-lactone: A strong absorption band around 1750-1780 cm⁻¹.

-

Carbonyl group (C=O) of the ester: A strong absorption band around 1735-1750 cm⁻¹.

-

Carbon-carbon double bond (C=C): An absorption band in the region of 1640-1680 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The exact mass measurement would confirm the elemental composition (C₂₁H₂₆O₁₀).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of sesquiterpene lactones, particularly those isolated from the Vernonia genus (a close relative of Piptocarpha), have been reported to possess cytotoxic and anti-inflammatory properties.

4.1. Potential Biological Activities

Based on the activities of related compounds, this compound may exhibit:

-

Cytotoxic Activity: Many sesquiterpene lactones have been shown to be toxic to cancer cell lines.

-

Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known characteristic of this class of compounds.

4.2. Potential Signaling Pathway Interactions

Sesquiterpene lactones are known to modulate several key signaling pathways involved in cellular processes like inflammation and cell proliferation. A potential mechanism of action for this compound could involve the modulation of pathways such as:

-

NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli.

-

JAK-STAT Signaling Pathway: Plays a crucial role in cytokine signaling.

Below is a generalized diagram illustrating the potential interaction of sesquiterpene lactones with these major signaling pathways.

Caption: Potential modulation of key signaling pathways by sesquiterpene lactones.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not specifically described in the available literature. However, general methods for the extraction, isolation, and analysis of sesquiterpene lactones from plant sources can be adapted.

5.1. General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the isolation of sesquiterpene lactones from plant material.

Caption: General workflow for the isolation of sesquiterpene lactones.

5.2. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A standard method for the analysis and purification of sesquiterpene lactones. A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is commonly employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of less polar and more volatile sesquiterpenes. Derivatization may be necessary for polar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of isolated compounds. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically performed.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Conclusion

This compound is a member of the promising class of sesquiterpene lactones. While its fundamental chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties, spectroscopic data, and biological activity. This technical guide consolidates the available information and provides a framework of generalized experimental protocols that can be applied to further investigate this and related compounds. Further research is warranted to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide on 4'-Hydroxypiptocarphin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A, with the Chemical Abstracts Service (CAS) number 103994-39-4, is a naturally occurring sesquiterpene lactone. This class of compounds is of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, putative biological activities, and potential mechanisms of action, with a focus on its relevance for drug discovery and development. The information presented herein is synthesized from available scientific literature and is intended to serve as a foundational resource for researchers in the field.

Chemical and Physical Properties

This compound is a germacranolide sesquiterpene lactone, a class of secondary metabolites commonly found in plants of the Asteraceae family. Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a five-membered lactone ring.

| Property | Value |

| CAS Number | 103994-39-4 |

| Molecular Formula | C21H26O10 |

| Molecular Weight | 438.43 g/mol |

| Class | Sesquiterpene Lactone (Germacranolide) |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and chloroform. |

| Appearance | Typically a white or off-white solid. |

Putative Biological Activities and Mechanism of Action

While specific extensive studies on this compound are limited, the biological activities of the broader class of piptocarphin derivatives and other sesquiterpene lactones from the Vernonia genus suggest a range of potential therapeutic effects. These compounds are known to possess cytotoxic, anti-inflammatory, and antimicrobial properties. The primary mechanism underlying these activities is often attributed to the presence of an α,β-unsaturated carbonyl group in the lactone ring, which can react with nucleophilic groups in biological macromolecules, particularly cysteine residues in proteins.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators. The proposed mechanism involves the alkylation of key cysteine residues in proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Cytotoxic and Anti-cancer Activity

The cytotoxic effects of sesquiterpene lactones are believed to be mediated through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. By inhibiting STAT3 phosphorylation and activation, these compounds can suppress the transcription of genes that promote tumor growth, angiogenesis, and metastasis.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not widely available in the public domain. However, based on general procedures for similar compounds, the following methodologies can be inferred.

Isolation of this compound

A general workflow for the isolation of sesquiterpene lactones from a plant source, such as Vernonia, is outlined below.

In vitro Biological Assays

A common method to assess NF-κB inhibition is through a reporter gene assay in a suitable cell line (e.g., HEK293T).

In-depth Technical Guide on the Biological Activity of 4'-Hydroxypiptocarphin A

Executive Summary

Despite a comprehensive search of scientific literature and publicly available data, there is currently no specific information available on the biological activity of 4'-Hydroxypiptocarphin A. This compound, a sesquiterpene lactone, is listed by chemical suppliers, confirming its structural identification and availability for research purposes. However, dedicated studies on its pharmacological, toxicological, or any other biological effects have not been published in the accessible scientific domain.

This guide will, therefore, provide a contextual overview based on the biological activities of related compounds, specifically other sesquiterpene lactones isolated from the Piptocarpha genus and the broader class of sesquiterpene lactones. This information is intended to offer a predictive framework for the potential biological profile of this compound and to guide future research endeavors.

Introduction to this compound

This compound belongs to the large and structurally diverse class of natural products known as sesquiterpene lactones. These 15-carbon compounds are characteristic secondary metabolites of the Asteraceae family, to which the genus Piptocarpha belongs. The chemical structure of this compound suggests potential for biological activity, a hallmark of many sesquiterpene lactones.

Contextual Biological Activities: The Piptocarpha Genus and Sesquiterpene Lactones

While no direct data exists for this compound, studies on other chemical constituents of the Piptocarpha genus and the broader class of sesquiterpene lactones have revealed a range of biological activities.

Potential Anticancer and Cytotoxic Effects

Sesquiterpene lactones are widely recognized for their potent anticancer and cytotoxic properties.[1][2][3] Research has shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[2][4] The proposed mechanisms often involve the modulation of key signaling pathways. For instance, some sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][4]

dot

Caption: Hypothesized anticancer mechanism of this compound.

Potential Anti-inflammatory Activity

Inflammation is another key biological process often modulated by sesquiterpene lactones. Extracts from plants containing these compounds have traditionally been used to treat inflammatory conditions. The anti-inflammatory effects are also often linked to the inhibition of the NF-κB pathway, which plays a central role in the inflammatory response.

Quantitative Data

As no experimental studies on this compound have been published, there is no quantitative data (e.g., IC50, EC50 values) to report. The following table is a placeholder to illustrate how such data would be presented if it were available.

| Biological Activity | Assay System | Metric | Value (µM) | Reference |

| Cytotoxicity | Human Colon Cancer Cell Line (HCT116) | IC50 | Data not available | N/A |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | IC50 (NO production) | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound cannot be provided due to the absence of published research. However, standard methodologies for evaluating the potential activities mentioned above are well-established.

General Workflow for In Vitro Cytotoxicity Screening

A typical workflow to determine the cytotoxic activity of a novel compound like this compound is outlined below.

dot

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

-

Anti-inflammatory assays: Investigating its ability to modulate inflammatory responses in cellular models.

-

Mechanism of action studies: If promising activity is observed, elucidating the underlying molecular mechanisms and signaling pathways.

Such studies are essential to uncover the therapeutic potential of this novel natural product and would represent a valuable contribution to the field of pharmacognosy and drug discovery.

References

- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 4. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Piptocarphins: A Technical Deep Dive into Their Cytotoxic Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocarphins, a series of germacranolide sesquiterpene lactones, have emerged as compounds of interest in oncology research due to their demonstrated cytotoxic activities against various cancer cell lines. Isolated from plant species of the Piptocarpha genus, these natural products represent a promising avenue for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of piptocarphins, detailing their activity, likely mechanisms of action, and the experimental protocols used to elucidate these properties. While specific quantitative data for all piptocarphin derivatives is limited, this paper will also draw comparisons with structurally related and well-studied sesquiterpene lactones to provide a broader context for their potential efficacy.

Quantitative Analysis of Cytotoxic Activity

Piptocarphins A through F, isolated from Piptocarpha chontalensis, have been shown to possess cytotoxic properties. Early studies identified their activity against the 9KB human nasopharynx carcinoma cell line. Additionally, piptocarphins A and C demonstrated borderline activity against the P-388 lymphoid leukemia system[1].

Due to the limited availability of specific IC50 values for the full range of piptocarphins, the following table summarizes the known cytotoxic activity. For comparative purposes, a second table provides quantitative data for vernolide, a structurally related sesquiterpene lactone that has been more extensively studied.

Table 1: Documented Cytotoxic Activity of Piptocarphins

| Compound | Cancer Cell Line | Activity |

| Piptocarphin A | 9KB (Human Nasopharynx Carcinoma) | Cytotoxic |

| P-388 (Lymphoid Leukemia) | Borderline | |

| Piptocarphin B | 9KB (Human Nasopharynx Carcinoma) | Cytotoxic |

| Piptocarphin C | 9KB (Human Nasopharynx Carcinoma) | Cytotoxic |

| P-388 (Lymphoid Leukemia) | Borderline | |

| Piptocarphin D | 9KB (Human Nasopharynx Carcinoma) | Cytotoxic |

| Piptocarphin E | 9KB (Human Nasopharynx Carcinoma) | Cytotoxic |

| Piptocarphin F | 9KB (Human Nasopharynx Carcinoma) | Cytotoxic |

Table 2: Comparative Cytotoxic Activity of Vernolide (a related Sesquiterpene Lactone)

| Cancer Cell Line | IC50 (µM) |

| HepG2 (Liver) | 0.91 - 13.84 |

| S102 (Liver) | 0.91 - 13.84 |

| HuCCA-1 (Bile Duct) | 0.91 - 13.84 |

| HL-60 (Leukemia) | 0.91 - 13.84 |

| MOLT-3 (Leukemia) | 0.91 - 13.84 |

| A549 (Lung) | 0.91 - 13.84 |

| H69AR (Lung) | 0.91 - 13.84 |

| MDA-MB-231 (Breast) | 0.91 - 13.84 |

| T47D (Breast) | 0.91 - 13.84 |

| HeLa (Cervical) | 0.91 - 13.84 |

Data for Vernolide is presented to offer a quantitative perspective on the potential potency of piptocarphins, as they belong to the same class of compounds. The broad-spectrum cytotoxicity of vernolide suggests that piptocarphins may also be effective against a wide range of cancers[2].

Likely Mechanisms of Action: Inhibition of Key Signaling Pathways

The cytotoxic effects of sesquiterpene lactones, including piptocarphins, are often attributed to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and inflammation. The presence of an α-methylene-γ-lactone group is a key structural feature that allows these compounds to interact with nucleophilic sites on proteins, particularly cysteine residues within key signaling molecules[3]. The primary pathways implicated in the anticancer activity of this class of compounds are the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB is a pivotal regulator of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. Sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ[4]. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactive in cancer cells. It plays a crucial role in promoting cell proliferation, survival, and angiogenesis. The inhibition of STAT3 activation is a key strategy in cancer therapy. Sesquiterpene lactones have been demonstrated to suppress the activation of STAT3, potentially through direct interaction with the STAT3 protein or by modulating upstream kinases[3][5].

Experimental Protocols

The evaluation of the cytotoxic effects of piptocarphins and other sesquiterpene lactones typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Cell Culture

Human cancer cell lines (e.g., 9KB, P-388, and others listed in Table 2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piptocarphin or control compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Sesquiterpene Lactones from Asteraceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) represent a vast and structurally diverse class of secondary metabolites predominantly found in plants of the Asteraceae family.[1][2] These naturally occurring compounds are characterized by a 15-carbon skeleton and a defining γ-lactone ring.[1] For centuries, plants containing SLs have been integral to traditional medicine for treating a wide range of ailments, from inflammation and infections to cancer.[3][4] Modern pharmacological research has substantiated these ethnobotanical uses, revealing the potent anti-inflammatory, anticancer, and antimicrobial properties of SLs.[1][5][6] This technical guide provides an in-depth overview of the pharmacology of SLs from Asteraceae, focusing on their mechanisms of action, quantitative biological activities, and the experimental protocols used for their investigation.

Core Pharmacological Activities

The biological activity of many SLs is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in amino acids like cysteine, via Michael addition.[7] This reactivity allows SLs to modulate the function of key proteins involved in various cellular signaling pathways, leading to their diverse pharmacological effects.

Anti-inflammatory Activity

SLs are potent anti-inflammatory agents that exert their effects through the modulation of critical inflammatory signaling pathways.[2][8] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4] SLs such as parthenolide have been shown to inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[9][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, SLs can modulate the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, further contributing to their anti-inflammatory profile.[11][12]

Anticancer Activity

The anticancer properties of SLs are a significant area of research, with several compounds demonstrating cytotoxicity against a wide range of cancer cell lines.[13][14] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][15] By targeting signaling pathways frequently dysregulated in cancer, such as NF-κB, STAT3, PI3K/Akt, and MAPK/ERK, SLs can overcome drug resistance and enhance the efficacy of conventional chemotherapeutics.[16] For instance, alantolactone and isoalantolactone have been identified as potent inhibitors of STAT3 activation by interacting with key residues in its SH2 domain.[2][17] Artemisinin and its derivatives are notable for their ability to induce cancer cell death through various mechanisms, including ferroptosis and autophagy.[1][8]

Antimicrobial Activity

Several SLs from Asteraceae exhibit significant activity against a spectrum of pathogenic bacteria and fungi.[13] The proposed mechanism for their antimicrobial action involves the disruption of microbial cell membranes and the alkylation of essential enzymes. The lipophilic nature of these compounds allows them to interfere with the cell walls of microorganisms.[18] Quantitative data, typically presented as Minimum Inhibitory Concentration (MIC) values, demonstrate the potency and spectrum of their antimicrobial effects.[11][19]

Quantitative Data on Pharmacological Activities

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of selected sesquiterpene lactones from the Asteraceae family.

Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones

| Sesquiterpene Lactone | Assay | Cell Line/Model | IC50 / Effect | Reference(s) |

| Cynaropicrin | Nitric Oxide Production | RAW 264.7 cells | IC50 = 8.11 ± 0.21 µM | [3] |

| Germacranolide | Elastase Release (fMLP-stimulated) | Human Neutrophils | IC50 ≈ 27.0 µM | [20] |

| Germacranolide | Elastase Release (PAF-stimulated) | Human Neutrophils | IC50 ≈ 23.0 µM | [20] |

| Helenalin | Cytotoxicity | Human Lung Carcinoma (GLC4) | IC50 ≈ 0.5 µM | [21] |

| Inulicin | Nitric Oxide Production | RAW 264.7 cells | Significant inhibition | [22] |

Table 2: Anticancer Activity of Sesquiterpene Lactones (IC50 Values in µM)

| Sesquiterpene Lactone | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference(s) |

| Ambrosin | MDA-MB-231 | Breast | 25 | [23] |

| Artemisinin | DU145 | Prostate | 20 | [14] |

| Britannin | MCF-7 | Breast | 9.6 | [24] |

| Britannin | MDA-MB-468 | Breast | 6.8 | [24] |

| Costunolide | H1299 | Non-small-cell lung | 23.93 ± 1.67 | [14] |

| Costunolide | MCF-7 | Breast | 20 | [14] |

| Costunolide | MDA-MB-231 | Breast | 40 | [14] |

| Cynaropicrin | HCT116 | Colorectal | 4.45 | [18] |

| Cynaropicrin | RKO | Colorectal | 3.89 | [18] |

| Cynaropicrin | DLD-1 | Colorectal | 8.88 | [18] |

| Cynaropicrin | U-87 MG (24h) | Glioblastoma | 24.4 ± 10.2 | [25] |

| Cynaropicrin | U-251 MG CSCs | Glioblastoma Stem Cells | 20.4 | [3] |

| Cynaropicrin | AMO1 | Multiple Myeloma | 1.8 ± 0.3 | [23] |

| Dehydrocostus lactone | MDA-MB-231 | Breast | 8 µg/mL | [14] |

| Dehydrocostus lactone | MCF-7 | Breast | 8 µg/mL | [14] |

| Dehydrocostus lactone | K562 | Leukemia | 12 | [14] |

| Helenalin | T47D (24h) | Breast | 4.69 | [14] |

| Helenalin | T47D (48h) | Breast | 3.67 | [14] |

| Helenalin | T47D (72h) | Breast | 2.23 | [14] |

| Parthenolide | TE671 | Medulloblastoma | 6.5 | [14] |

| Parthenolide | HT-29 | Colon Adenocarcinoma | 7.0 | [14] |

| Parthenolide | A549 | Lung Carcinoma | 4.3 | [14] |

| Vernopicrin | A375 | Melanoma | 0.35 ± 0.04 | [13] |

| Vernopicrin | A549 | Lung | 2.04 ± 1.04 | [13] |

| Vernomelitensin | A375 | Melanoma | 0.13 ± 0.15 | [13] |

| Vernomelitensin | MCF-7 | Breast | 1.56 ± 0.28 | [13] |

Table 3: Antimicrobial Activity of Sesquiterpene Lactones (MIC Values in µg/mL)

| Sesquiterpene Lactone | Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Costunolide | Trichophyton simii | Fungus | 31.25 | [26] |

| Costunolide | Trichophyton rubrum 296 | Fungus | 31.25 | [26] |

| Costunolide | Trichophyton mentagrophytes | Fungus | 62.5 | [26] |

| Eremanthin | Trichophyton simii | Fungus | 62.5 | [26] |

| Guaianolide-type lactone 10 | Staphylococcus aureus | Bacteria (Gram+) | 0.32 | [19] |

| Guaianolide-type lactone 10 | Escherichia fergusonii | Bacteria (Gram-) | 1.7 | [19] |

| Guaianolide-type lactone 11 | Staphylococcus aureus | Bacteria (Gram+) | 1.4 | [19] |

| Guaianolide-type lactone 11 | Escherichia fergusonii | Bacteria (Gram-) | 3.5 | [19] |

| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida albicans | Fungus | 0.26 | [13] |

| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida parapsilosis | Fungus | 0.31 | [13] |

| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Staphylococcus aureus | Bacteria (Gram+) | 3.4 | [13] |

| Laurenobiolide | Staphylococcus aureus DSM 1104 | Bacteria (Gram+) | 7.8 | [17] |

| Melampolide-type SL | Methicillin-resistant S. aureus | Bacteria (Gram+) | 78 | [27] |

| Sesquiterpene lactone mixture | Pseudomonas aeruginosa | Bacteria (Gram-) | 46.8 | [19] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of sesquiterpene lactones from Asteraceae.

Extraction and Isolation of Sesquiterpene Lactones

1. Plant Material Preparation:

-

Collect the desired plant parts (e.g., leaves, flowers, roots) from the Asteraceae species of interest.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Maceration:

-

Soak the powdered plant material (e.g., 300 g) in a suitable polar organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1).[28][29]

-

Allow the mixture to stand for 24-72 hours at room temperature, with occasional shaking.[28]

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent two to three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3. Fractionation (Liquid-Liquid Partitioning):

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[30]

-

This process separates the compounds based on their polarity, with SLs typically concentrating in the dichloromethane and ethyl acetate fractions.

-

Concentrate each fraction using a rotary evaporator.

4. Isolation by Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase.

-

Dissolve the desired fraction (e.g., dichloromethane fraction) in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[28]

-

Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[28]

-

Combine fractions with similar TLC profiles and concentrate them.

-

Further purification of the combined fractions can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure sesquiterpene lactones.[16]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

1. Cell Seeding:

-

Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest cells in their logarithmic growth phase and adjust the cell suspension to a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.[7]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

2. Compound Treatment:

-

Prepare a stock solution of the purified sesquiterpene lactone in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the SL solution. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

3. MTT Assay Procedure:

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 4 hours at 37°C.[7]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate for 15 minutes to ensure complete solubilization.[31]

4. Absorbance Measurement and IC50 Calculation:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[31]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[32]

Anti-inflammatory Activity Assessment

1. In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.[10]

-

Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1 hour.[10]

-

Induce inflammation by adding lipopolysaccharide (LPS; 10 ng/mL).[10]

-

Incubate for another 24 hours.[10]

-

Collect the cell culture supernatant and measure the nitric oxide production using the Griess reagent.[20]

-

The absorbance is measured at 595 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[20]

2. In Vivo: Carrageenan-Induced Paw Edema in Rodents:

-

Administer the sesquiterpene lactone to the animals (rats or mice) via oral or intraperitoneal injection.[1][12]

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[1][12][22]

-

Measure the paw volume or thickness using a plethysmometer or calipers at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][12]

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

1. Preparation of Inoculum:

-

Culture the test bacteria or fungi in a suitable broth medium overnight.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[33]

-

Dilute the suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[33]

2. Broth Microdilution Assay:

-

In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

-

Add 100 µL of the sesquiterpene lactone stock solution (dissolved in a suitable solvent like DMSO and diluted in broth) to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

3. MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by sesquiterpene lactones and a typical experimental workflow for their pharmacological investigation.

Caption: Experimental workflow from plant material to pharmacological data.

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

Caption: Inhibition of the STAT3 signaling pathway by Alantolactone.

Conclusion

Sesquiterpene lactones from the Asteraceae family are a rich source of pharmacologically active compounds with significant potential for the development of new therapeutic agents. Their well-documented anti-inflammatory, anticancer, and antimicrobial activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of their pharmacology, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this promising field of natural product science. Further research focusing on optimizing their bioavailability, selectivity, and safety profiles will be crucial in translating these natural compounds into clinical applications.

References

- 1. inotiv.com [inotiv.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cynaropicrin Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Decreased helenalin-induced cytotoxicity by flavonoids from Arnica as studied in a human lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. phytopharmajournal.com [phytopharmajournal.com]

- 23. Cynaropicrin disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 27. msipublishers.com [msipublishers.com]

- 28. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 29. scielo.br [scielo.br]

- 30. mdpi.com [mdpi.com]

- 31. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Phytochemical Deep Dive: Unraveling the Chemical Landscape of Piptocarpha chontalensis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Piptocarpha chontalensis, a member of the Asteraceae family, has been the subject of phytochemical scrutiny, leading to the isolation of a unique class of bioactive compounds. This technical guide provides a comprehensive overview of the phytochemical investigation of P. chontalensis, with a focus on its primary chemical constituents, their biological activities, and the methodologies employed in their discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Introduction

The Asteraceae family is a rich source of structurally diverse secondary metabolites, many of which possess significant pharmacological properties. Among these, sesquiterpene lactones are a prominent class of compounds known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The phytochemical investigation of Piptocarpha chontalensis has revealed the presence of a series of novel sesquiterpene lactones, highlighting the potential of this plant species as a source for new drug leads. This guide will delve into the specifics of these compounds, their known biological effects, and the scientific methodology behind their isolation and characterization.

Phytochemical Constituents of Piptocarpha chontalensis

The primary focus of phytochemical research on Piptocarpha chontalensis has been the isolation and characterization of a group of six novel sesquiterpene lactones named piptocarphins A-F.[1] These compounds belong to the germacranolide subclass of sesquiterpene lactones and are distinguished by an unusual conjugated enol lactone and an intramolecular hemiketal functionality.[1] The structures of these complex molecules were elucidated through extensive spectroscopic analysis.[1]

Biological Activity of Isolated Phytochemicals

The isolated piptocarphins from Piptocarpha chontalensis have demonstrated notable cytotoxic activity. This section summarizes the reported biological effects.

In Vitro Cytotoxicity

All six piptocarphins (A-F) have been reported to exhibit cytotoxic activity against the 9KB human nasopharynx carcinoma cell line.[1] Furthermore, piptocarphins A and C showed borderline activity in the P-388 murine lymphoid leukemia system.[1]